Mycophenolic Acid Acyl-beta-D-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

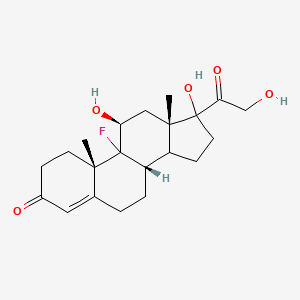

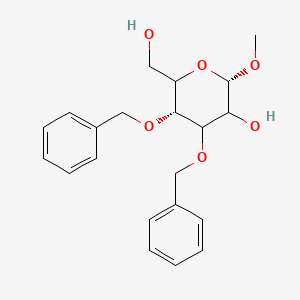

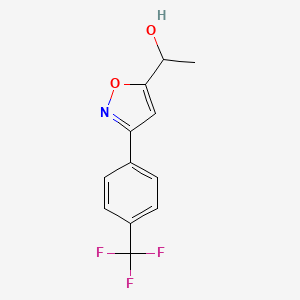

Mycophenolic Acid Acyl-beta-D-glucuronide: is a metabolite of mycophenolic acid, an immunosuppressant drug commonly used to prevent organ transplant rejection. This compound plays a significant role in the metabolism and excretion of mycophenolic acid, influencing its pharmacokinetics and pharmacodynamics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Mycophenolic Acid Acyl-beta-D-glucuronide typically involves the enzymatic glucuronidation of mycophenolic acid. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) isoforms, such as UGT1A9, UGT1A8, UGT1A7, and UGT1A10. The reaction conditions include the presence of UDP-glucuronic acid and appropriate buffer systems to maintain optimal pH and temperature for enzyme activity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using bioreactors containing insect cell-derived supersomes expressing human UGT isoforms. The process involves the fermentation of these cells, followed by the extraction and purification of the glucuronide metabolite.

Análisis De Reacciones Químicas

Types of Reactions: Mycophenolic Acid Acyl-beta-D-glucuronide primarily undergoes glucuronidation reactions. This involves the transfer of glucuronic acid to mycophenolic acid, forming the glucuronide conjugate.

Common Reagents and Conditions:

Reagents: UDP-glucuronic acid, UGT isoforms (UGT1A9, UGT1A8, UGT1A7, UGT1A10)

Conditions: Optimal pH and temperature for enzyme activity, typically around 7.4 and 37°C

Major Products Formed: The primary product of this reaction is this compound itself. This metabolite is more water-soluble than mycophenolic acid, facilitating its excretion in urine.

Aplicaciones Científicas De Investigación

Chemistry: In chemical research, Mycophenolic Acid Acyl-beta-D-glucuronide is used as a reference standard in analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to study the metabolism of mycophenolic acid.

Biology: In biological studies, this compound is used to investigate the role of UGT enzymes in drug metabolism and to understand the pharmacokinetics of mycophenolic acid.

Medicine: this compound is studied for its potential therapeutic effects, such as its ability to reduce tumor growth in animal models. It is also used to monitor drug levels in patients undergoing immunosuppressive therapy.

Industry: In the pharmaceutical industry, this metabolite is used to develop and optimize formulations of mycophenolic acid-based drugs, ensuring their efficacy and safety.

Mecanismo De Acción

Molecular Targets and Pathways: Mycophenolic Acid Acyl-beta-D-glucuronide does not inhibit inosine monophosphate dehydrogenase (IMPDH) type II, unlike mycophenolic acid. it may exert its effects through other pathways, such as modulating immune responses or reducing tumor growth.

Mechanism: The exact mechanism of action of this compound is not fully understood. it is believed to involve interactions with cellular components that influence immune cell function and tumor cell proliferation.

Comparación Con Compuestos Similares

Mycophenolic Acid

Acyl-beta-D-glucuronides of other drugs (e.g., morphine glucuronide, acetaminophen glucuronide)

Uniqueness: Unlike mycophenolic acid, Mycophenolic Acid Acyl-beta-D-glucuronide does not inhibit IMPDH type II. This difference highlights its unique role in drug metabolism and potential therapeutic applications.

Propiedades

IUPAC Name |

(3S,4S,6S)-3,4,5-trihydroxy-6-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30)/b9-4+/t16-,17-,18?,20?,23+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMSTEZXAMABFF-LHBDGXKESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3C([C@H]([C@@H](C(O3)C(=O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B7826190.png)

![8-benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B7826203.png)

![(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]ammonio]propanoate](/img/structure/B7826227.png)